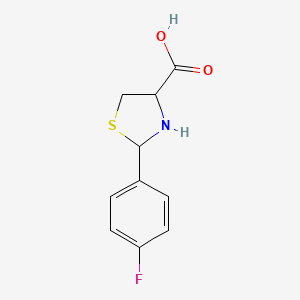

2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Descripción

Historical Background and Development

The development of this compound emerges from the broader historical context of thiazolidine chemistry, which has its roots in early 20th-century organic synthesis research. The foundational work in thiazolidine synthesis can be traced back to 1923 when Kallenberg first reported synthetic methodologies to yield the thiazolidine core structure. This pioneering work established the reaction of carbonyl sulfide with ammonia in the presence of potassium hydroxide to generate alkyl thiocarbamate intermediates, which subsequently reacted with α-halogenated carboxylic acids to form thiazolidine derivatives.

The specific development of fluorinated thiazolidine compounds, including this compound, represents a more recent advancement in the field. The introduction of fluorine substituents into organic molecules gained significant attention in medicinal chemistry during the latter half of the 20th century due to the unique properties that fluorine atoms impart to organic compounds. The systematic exploration of fluorinated thiazolidine derivatives has been driven by the recognition that fluorine substitution can significantly influence chemical behavior and biological interactions.

Early research into cysteine-aldehyde condensation reactions, particularly the work by Ratner and Clarke in 1937 studying the action of formaldehyde on cysteine, provided crucial insights into the formation of thiazolidine rings from amino acid precursors. This foundational understanding later informed the development of synthetic approaches for more complex thiazolidine derivatives, including those bearing aromatic substituents such as the 4-fluorophenyl group.

The compound has been cataloged in major chemical databases, with entries in PubChem dating back to 2005, indicating sustained research interest over the past two decades. The systematic study of this compound has been facilitated by advances in analytical techniques and synthetic methodologies that allow for precise characterization and preparation of stereoisomeric forms.

Significance in Heterocyclic Chemistry Research

This compound holds particular significance in heterocyclic chemistry research due to its representation of several important structural motifs and chemical principles. The compound serves as an exemplar of how strategic substitution patterns can be employed to modulate the properties of heterocyclic scaffolds. The thiazolidine ring system itself is recognized as a privileged scaffold in medicinal chemistry, possessing inherent structural features that confer biological activity.

The incorporation of the 4-fluorophenyl substituent at the 2-position of the thiazolidine ring demonstrates the application of bioisosterism principles in heterocyclic design. Fluorine atoms are frequently employed in pharmaceutical chemistry as hydrogen bioisosteres due to their similar van der Waals radius while providing distinct electronic properties. This substitution pattern allows researchers to investigate how electronic effects influence both chemical reactivity and potential biological activity.

Research has demonstrated that thiazolidine-4-carboxylic acid derivatives exhibit diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. The specific case of this compound provides valuable insights into structure-activity relationships within this compound class. Studies have shown that the nature and position of substituents on the aromatic ring significantly correlate with biological activity patterns.

The compound also serves as an important model system for understanding stereochemical aspects of thiazolidine chemistry. The synthesis of this compound from L-cysteine and 4-fluorobenzaldehyde results in the formation of diastereomeric mixtures, providing opportunities to study stereoselective synthesis and separation techniques. The stereochemical complexity inherent in thiazolidine systems makes this compound valuable for developing and testing new analytical and synthetic methodologies.

Furthermore, the compound's chemical reactivity profile makes it significant for studying various transformation reactions. Research has shown that this compound can undergo oxidation to yield sulfoxides, reduction reactions, and substitution reactions that allow for structural modifications. These transformation possibilities make it a valuable synthetic intermediate and a subject of mechanistic studies.

Relationship to Thiazolidine Scaffold Compounds

This compound belongs to the broader family of thiazolidine scaffold compounds, which are characterized by the presence of a five-membered saturated heterocyclic ring containing both sulfur and nitrogen atoms. The thiazolidine framework, with the formula (CH2)3(NH)S, represents a fundamental structural motif that serves as the foundation for numerous biologically active compounds and synthetic intermediates.

Within the thiazolidine family, this compound specifically belongs to the subclass of thiazolidine-4-carboxylic acids, which are distinguished by the presence of a carboxylic acid functional group at the 4-position of the ring. This structural feature is particularly significant because thiazolidine-4-carboxylic acids are known to act as delivery systems for L-cysteine in biological systems. The relationship between this compound and cysteine metabolism represents an important connection to natural biochemical processes.

The compound shares structural similarities with other therapeutically important thiazolidine derivatives. For example, it is related to the thiazolidinedione class of compounds, which are widely recognized for their antidiabetic properties. While thiazolidinediones contain additional carbonyl functionalities, they share the core thiazolidine ring system and demonstrate the versatility of this scaffold for medicinal applications.

Comparative analysis with other substituted thiazolidine-4-carboxylic acids reveals important structure-activity relationships. Research has shown that compounds with methoxy groups on the aromatic ring demonstrate enhanced radical scavenging properties compared to those with chlorine, fluorine, or nitro substituents. This finding places this compound within a specific activity profile that can be compared and contrasted with other members of the series.

The synthesis pathways for this compound are consistent with general methodologies used for preparing thiazolidine scaffold compounds. The nucleophilic cyclic condensation of L-cysteine hydrochloride with aromatic aldehydes represents a well-established synthetic approach that can be applied to generate diverse libraries of thiazolidine derivatives. This synthetic accessibility contributes to the compound's value as a representative member of the thiazolidine scaffold family.

| Thiazolidine Derivative | Substituent Pattern | Molecular Weight | Notable Properties |

|---|---|---|---|

| This compound | 4-Fluorophenyl at C-2 | 227.26 g/mol | Enhanced lipophilicity |

| 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | 4-Chlorophenyl at C-2 | 243.71 g/mol | Moderate antioxidant activity |

| 2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | 4-Methoxyphenyl at C-2 | 239.28 g/mol | Enhanced radical scavenging |

| Thiazolidine-4-carboxylic acid | Unsubstituted | 149.19 g/mol | Cysteine precursor |

Current State of Knowledge

The current understanding of this compound encompasses multiple dimensions of chemical and biological knowledge, reflecting significant research progress in recent years. Contemporary research has established detailed structural characterization of the compound, including its stereochemical properties and conformational behavior. The compound exists in multiple stereoisomeric forms, with both (4R) and (2R,4R) configurations being well-documented in chemical databases and literature.

Synthetic methodologies for preparing this compound have been refined and optimized through extensive research efforts. The standard synthetic approach involves the reaction between 4-fluoroaniline and thioglycolic acid under acidic conditions, typically catalyzed by hydrochloric acid. Industrial optimization of reaction parameters, including temperature, pressure, and catalyst concentration, has led to improved yields and efficiency in production processes. The development of continuous flow reactor technologies has further enhanced the scalability of synthesis for this compound.

Current knowledge regarding the chemical reactivity of the compound reveals its capacity to undergo various transformations. Oxidation reactions can convert the compound to sulfoxide derivatives, while reduction and substitution reactions provide pathways for structural modifications. These transformation capabilities have been systematically studied and documented, providing a comprehensive understanding of the compound's synthetic utility.

Biological activity research has revealed that this compound exhibits antioxidant properties, as demonstrated through DPPH radical scavenging assays. However, comparative studies indicate that the antioxidant activity is moderate when compared to derivatives bearing methoxy substituents on the aromatic ring. This finding contributes to the growing understanding of structure-activity relationships within the thiazolidine-4-carboxylic acid series.

Recent advances in analytical techniques have enabled precise characterization of the compound's spectroscopic properties. Nuclear magnetic resonance studies have provided detailed insights into the compound's conformational behavior and stereochemical characteristics. Mass spectrometry analysis has revealed characteristic fragmentation patterns that aid in structural identification and purity assessment.

| Analytical Technique | Key Findings | Reference Values |

|---|---|---|

| 1H Nuclear Magnetic Resonance | H-2 singlet at δ 5.0-5.9 | Diagnostic for thiazolidine ring |

| 13C Nuclear Magnetic Resonance | Characteristic carbons at δ 37, 66, 68 | Thiazolidine ring carbons |

| Mass Spectrometry | Fragmentation at m/z 163, 87 | Ring cleavage patterns |

| Infrared Spectroscopy | Carboxylic acid at 3300-3100 cm⁻¹ | Broad O-H stretch |

Current research gaps and future directions in the study of this compound include the need for more comprehensive biological activity profiling, investigation of potential pharmaceutical applications, and development of more efficient synthetic methodologies. The compound's role as a potential cysteine delivery system requires further investigation to fully understand its biochemical significance. Additionally, computational studies examining the compound's electronic properties and molecular interactions could provide valuable insights for future research and development efforts.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKWJQGAXZSDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385164 | |

| Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69570-82-7 | |

| Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring a thiazolidine ring and a carboxylic acid functional group, positions it as a candidate for various therapeutic applications, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈FNO₂S, with a molecular weight of approximately 239.25 g/mol. The presence of the fluorophenyl group is significant for its biological activity, as halogen substituents often enhance the pharmacological properties of organic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. Notably, derivatives of thiazolidin-4-one have demonstrated considerable activity against prostate cancer and melanoma, with IC₅₀ values ranging from 0.124 μM to 3.81 μM in NCI-60 assays .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| ATCAA-1 | Leukemia | 0.124 |

| ATCAA-1 | Non-Small Cell Lung Cancer | 3.81 |

| Thiazolidin-4-one Derivative | Various | Varies |

Antimicrobial Activity

Thiazolidine derivatives have also exhibited moderate to good antimicrobial activity. In particular, studies indicate that compounds similar to this compound possess the ability to inhibit bacterial growth effectively . The structural features contributing to this activity include the thiazolidine core and the presence of electron-withdrawing groups such as fluorine.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Level |

|---|---|

| Compound A | Moderate |

| Compound B | Good |

The biological activity of this compound and its derivatives can be attributed to their ability to interact with specific biological targets such as enzymes involved in cancer cell proliferation and microbial metabolism. The thiazolidine ring structure allows for potential interactions with cellular receptors and enzymes, which may lead to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

- Anticancer Efficacy : A study involving the synthesis and evaluation of thiazolidin-4-one derivatives demonstrated that modifications on the phenyl ring significantly enhanced their anticancer properties. The introduction of halogen atoms was found to improve cytotoxicity against multiple cancer cell lines.

- Antimicrobial Studies : Research on thiazolidine derivatives indicated promising results against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group was associated with increased antimicrobial potency.

Aplicaciones Científicas De Investigación

Key Synthetic Pathways

- Condensation Reaction : Involves forming an intermediate Schiff base that cyclizes to form the thiazolidine structure.

- Purification Techniques : Methods such as recrystallization or chromatography are used to isolate the compound in high purity.

Medicinal Chemistry

Anticancer Activity : Research indicates that 2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis and DNA damage in MCF7 (breast cancer) and HT-1080 (fibrosarcoma) cell lines, with IC50 values ranging from 0.30 to 0.31 µM .

Antimicrobial Properties : The compound has demonstrated notable antimicrobial activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) between 6.25 and 12.5 µM. Its mechanism includes biofilm inhibition and membrane disruption .

Material Science

The compound's unique electronic properties make it suitable for applications in developing advanced materials with specific optical or electronic characteristics. Its ability to form hydrogen bonds enhances its utility in creating molecular assemblies or as a building block for more complex structures .

Case Study 1: Anticancer Activity Assessment

In a study conducted by the National Cancer Institute (NCI), this compound was evaluated for its anticancer properties across a panel of human tumor cell lines. The results indicated a high level of antimitotic activity, suggesting potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against biofilm-forming bacteria. The results showed that it significantly inhibited biofilm formation at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment strategy for resistant bacterial infections .

Summary of Research Findings

| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF7, HT-1080 | 0.30 - 0.31 | Induction of apoptosis, DNA damage |

| Antimicrobial | S. aureus, P. aeruginosa | 6.25 - 12.5 | Biofilm inhibition, membrane disruption |

Comparación Con Compuestos Similares

Nitro-Substituted Derivatives

- 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 10) :

- 2-(3-Nitrophenyl)- and 2-(2-Nitrophenyl)- derivatives :

Chloro-Substituted Derivatives

- 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 5): Exhibited moderate antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, but was less potent than nitro-substituted analogs . The chloro group’s weaker electron-withdrawing effect may reduce target binding affinity.

Fluoro-Substituted Derivatives

- This compound: Limited direct pharmacological data are available. Fluorine’s electronegativity may improve metabolic stability and bioavailability compared to nitro or chloro groups.

Trifluoromethyl-Substituted Derivatives

- This derivative is explored in drug discovery but lacks published activity data .

Structural and Functional Modifications

Amino Acid Conjugates

- 2-(L-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid: Demonstrated anticancer activity by inhibiting neoplastic cell proliferation, highlighting the role of sugar moieties in targeting cancer cells .

Membrane-Embedded Derivatives

- Cis/Trans 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid :

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via a two-step process: (1) condensation of 4-fluorobenzaldehyde with cysteine derivatives to form the thiazolidine ring, followed by (2) hydrolysis or oxidation to introduce the carboxylic acid group. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvents (DMF or toluene for solubility), and temperature (40–80°C) to reduce by-products and improve yields. Reaction monitoring via HPLC or TLC is critical .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazolidine methylene at δ 3.1–3.5 ppm).

- X-ray crystallography : Resolves stereochemistry and ring conformation (e.g., chair vs. boat configuration in thiazolidine). A recent study achieved an R factor of 0.053 using single-crystal analysis .

- FTIR : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazolidine C-S bonds (~650 cm⁻¹) .

Q. What are the primary biological activities investigated for this compound?

- Answer : Preliminary studies focus on antimicrobial and enzyme inhibitory properties. For example:

- Antimicrobial assays : MIC values against Gram-positive bacteria (e.g., S. aureus) range from 8–32 µg/mL, likely due to thiazolidine ring interactions with bacterial cell walls.

- Enzyme inhibition : IC₅₀ values of ~10 µM against tyrosine kinase or β-lactamase, attributed to the fluorophenyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For example:

- Solvent effects : DMSO >1% may inhibit bacterial growth, skewing MIC values. Use water-soluble PEG derivatives instead.

- Cell-line variability : Test multiple cell lines (e.g., HepG2 vs. HEK293) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetics and target interactions?

- Answer :

- Docking studies : Use AutoDock Vina with PDB structures (e.g., 1M17 for kinase targets) to model fluorophenyl-thiazolidine interactions. Prioritize poses with hydrogen bonds to active-site residues (e.g., Asp86 in β-lactamase).

- ADMET prediction : SwissADME predicts moderate bioavailability (LogP ~2.1) but poor blood-brain barrier penetration due to the carboxylic acid group .

Q. How can the enantiomeric purity of the compound be ensured during synthesis?

- Answer :

- Chiral chromatography : Use Chiralpak IA columns (hexane:isopropanol, 90:10) to separate R/S enantiomers.

- Asymmetric catalysis : Employ (R)-BINAP ligands in palladium-catalyzed steps to achieve >95% ee. Validate via polarimetry ([α]D²⁵ = +15° to +20°) .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

- Answer : Key issues include:

- By-product formation : Optimize stoichiometry (e.g., 1.2:1 aldehyde:cysteine ratio) and use flow chemistry for consistent mixing.

- Purification : Replace column chromatography with recrystallization (ethanol/water, 70:30) for gram-scale batches. Purity >98% is achievable via HPLC (C18 column, 0.1% TFA mobile phase) .

Methodological Considerations

- Data Reproducibility : Always report solvent grades (e.g., anhydrous DMF) and reaction atmosphere (N₂ vs. air) to minimize variability .

- Safety Protocols : The fluorophenyl group may generate toxic by-products (e.g., HF) under high heat. Use PTFE-lined reactors and neutralization traps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.